REACTION_CXSMILES
|
[C:1]([CH2:5][CH2:6][Si:7]([Cl:10])([Cl:9])[Cl:8])([F:4])([F:3])[F:2].[SiH](Cl)(C)C>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:1]([CH2:5][CH2:6][Si:7]([Cl:10])([Cl:9])[Cl:8])([F:4])([F:3])[F:2].[C:1]([CH2:5][CH2:6][SiH:7]([Cl:9])[Cl:8])([F:4])([F:3])[F:2] |f:2.3|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CC[Si](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.5 mol
|
Type
|
reactant
|
Smiles
|
[SiH](C)(C)Cl
|
Name
|
|
Quantity
|
2.6 mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
chlorosilanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 days
|
Duration
|
3 d
|
Type
|
DISTILLATION
|
Details
|
was then recovered by distillation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)CC[Si](Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)CC[SiH](Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:5][CH2:6][Si:7]([Cl:10])([Cl:9])[Cl:8])([F:4])([F:3])[F:2].[SiH](Cl)(C)C>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:1]([CH2:5][CH2:6][Si:7]([Cl:10])([Cl:9])[Cl:8])([F:4])([F:3])[F:2].[C:1]([CH2:5][CH2:6][SiH:7]([Cl:9])[Cl:8])([F:4])([F:3])[F:2] |f:2.3|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CC[Si](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.5 mol
|
Type
|
reactant
|
Smiles
|
[SiH](C)(C)Cl
|
Name
|
|
Quantity
|
2.6 mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
chlorosilanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 days
|
Duration
|
3 d
|
Type
|
DISTILLATION
|
Details
|
was then recovered by distillation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)CC[Si](Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)CC[SiH](Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |